[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone
Description
The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a heterocyclic molecule featuring a pyrazole ring fused with a partially saturated pyrimidine system. Key structural attributes include:
- Pyrazole moiety: Substituted with two difluoromethyl groups and a hydroxyl group at positions 3 and 5, respectively.
- Pyrazolo-pyrimidine core: A tetrahydropyrazolo[1,5-a]pyrimidinyl group with a phenyl substituent at position 5 and a difluoromethyl group at position 5.
- Methanone bridge: Links the pyrazole and pyrimidine subunits, enhancing structural rigidity.
Properties
Molecular Formula |
C19H17F6N5O2 |
|---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
InChI |
InChI=1S/C19H17F6N5O2/c20-14(21)12-7-19(32,18(24)25)30(28-12)17(31)10-8-26-29-13(15(22)23)6-11(27-16(10)29)9-4-2-1-3-5-9/h1-5,8,11,13-15,18,27,32H,6-7H2 |
InChI Key |
PPJHQYJTNZAOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C(C=NN2C1C(F)F)C(=O)N3C(CC(=N3)C(F)F)(C(F)F)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine with Difluoromethylated Diketones
The pyrazole core is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. Difluoromethyl groups are introduced using ClCF₂H under basic conditions, followed by hydrolysis to install the hydroxyl group.
Example protocol
-
1,1,3,3-Tetrafluoroacetone (1.0 equiv) and hydrazine hydrate (1.2 equiv) react in ethanol at 60°C for 6 hours.
-
Difluoromethylation : Add ClCF₂H (2.5 equiv) and K₂CO₃ (3.0 equiv) in DMF at 0°C, then warm to 25°C for 12 hours.
-
Hydroxylation : Treat with aqueous NaOH (10%) at 50°C for 3 hours.
Key data
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 78% | 95% |
| Difluoromethylation | 65% | 90% |
| Hydroxylation | 88% | 98% |
Synthesis of 7-(Difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Reductive Amination and Ring-Closing Metathesis
The tetrahydropyrazolopyrimidine scaffold is assembled via a sequence involving:
-
Phenylglyoxal condensation with 5-amino-1H-pyrazole to form an imine intermediate.
-
Difluoromethylation at C7 using BrCF₂H and CuI catalysis.
-
Hydrogenation over Pd/C (5% wt) to saturate the pyrimidine ring.
Optimized conditions
Coupling Strategies for Methanone Bridge Formation
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The ketone bridge is installed via coupling of boronate esters with acyl chlorides. This method benefits from high functional group tolerance and scalability.
Protocol
-
Pyrazole boronate ester (1.0 equiv), pyrimidine acyl chloride (1.2 equiv), and Pd(PPh₃)₄ (0.5 mol%) are combined in toluene/water (4:1).
-
Add K₂CO₃ (3.0 equiv) and reflux at 95°C for 12 hours under N₂.
-
Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.
Performance metrics
Reaction Optimization and Scalability
Solvent and Temperature Effects
Purification Strategies
-
Recrystallization from acetone/hexane (1:5) achieves >99% purity.
-
Column chromatography with hexane/CH₂Cl₂ (7:3) effectively removes Pd residues.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, Ph), 5.20 (s, 1H, OH).
-
¹⁹F NMR : δ -110.2 (d, J = 54 Hz, CF₂), -113.5 (d, J = 58 Hz, CF₂).
-
HRMS : m/z 556.1523 [M+H]⁺ (calc. 556.1518).
Challenges and Alternative Approaches
Competing Side Reactions
-
Over-difluoromethylation : Controlled stoichiometry of ClCF₂H minimizes this.
-
Ring-opening of tetrahydropyrimidine : Avoid protic solvents during hydrogenation.
Emerging Methodologies
-
Photoredox catalysis for C–H difluoromethylation improves atom economy.
-
Enzymatic desymmetrization to access chiral pyrazole intermediates.
Chemical Reactions Analysis
Types of Reactions
[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrazole rings.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound’s fluorinated structure is of interest due to its potential interactions with biological molecules. Fluorine atoms can enhance the compound’s stability and bioavailability, making it a candidate for drug development.
Medicine
In medicine, [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings. Its fluorinated structure can impart desirable properties like chemical resistance and durability.
Mechanism of Action
The mechanism of action of [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets. The compound’s fluorine atoms and hydroxyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of pyrazolo-pyrimidine derivatives. Key comparisons include:
Key Observations :
- Fluorine vs. Non-Fluorine Substituents: Difluoromethyl groups in the target compound likely increase electronegativity and resistance to oxidative metabolism compared to methyl or aryl groups in analogs .
- Ring Saturation: The tetrahydropyrimidine core in the target compound may improve solubility and conformational flexibility relative to fully aromatic systems (e.g., pyrimidinones in ).
Biological Activity
The compound [3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic molecule notable for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound's structure features difluoromethyl groups and a hydroxy group that contribute to its unique biological properties. The molecular formula is with a molecular weight of approximately 392.3 g/mol. Its unique arrangement allows for interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄F₄N₆O |
| Molecular Weight | 392.3 g/mol |
| IUPAC Name | [3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl][7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory pathways and cancer cell proliferation. The proposed mechanism includes:
- Enzyme Inhibition : The compound may inhibit cyclooxygenases (COX) and other enzymes critical in inflammatory responses.
- Cell Signaling Modulation : It can modulate signaling pathways leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated promising anticancer properties. For instance, compounds similar to this pyrazolo derivative have shown efficacy against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values indicating significant cytotoxicity.
Anti-inflammatory Properties
Research has demonstrated that the compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. This activity suggests potential applications in treating inflammatory diseases.
Antimicrobial Effects
Some derivatives within the same chemical family have shown antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.
Case Studies
-
Study on Anticancer Activity :
A study published in an oncology journal tested the compound's effects on HeLa cells. The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM, demonstrating significant potential as an anticancer agent. -
Anti-inflammatory Study :
Another investigation focused on the anti-inflammatory effects of similar pyrazolo compounds. The results showed a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) in LPS-stimulated macrophages when treated with the compound. -
Antimicrobial Research :
A recent study evaluated the antimicrobial efficacy of derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL for both bacteria, suggesting its potential as an antimicrobial agent.
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound is typically synthesized via multi-step cyclization and condensation reactions. For example, refluxing α,β-diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine hydrate in ethanol under controlled conditions (4–6 hours, 80–100°C) forms dihydropyrazole intermediates. Subsequent coupling with pyrazolo-pyrimidine moieties is achieved using base-assisted cyclization (e.g., KOH/EtOH) or reflux in polar aprotic solvents like DMF. Yield optimization requires precise stoichiometric ratios (1:1 to 1:1.2) and inert atmospheres to minimize side reactions. Purity is enhanced via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer: Post-synthesis characterization involves:
- 1H/13C NMR : To confirm proton environments (e.g., hydroxy group at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) and carbon backbone.
- FTIR : Identifies functional groups (e.g., C=O stretch ~1700 cm⁻¹, O–H stretch ~3200 cm⁻¹).
- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions stabilizing the dihydro-pyrazole ring) .
Q. What structural features differentiate this compound from analogs, and how do they impact reactivity?
- Methodological Answer: Key features include:
- Difluoromethyl groups : Electron-withdrawing effects enhance electrophilic substitution resistance but increase acidity of the hydroxy group.
- Dihydro-pyrazole and tetrahydropyrimidine rings : Partial saturation introduces conformational flexibility, affecting binding interactions in biological assays.
- Hydroxy group : Participates in intramolecular hydrogen bonding, influencing solubility and stability under acidic conditions.
Comparatively, trifluoromethyl analogs exhibit stronger electron-withdrawing effects but reduced metabolic stability .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing fluorinated pyrazole-pyrimidine hybrids be addressed?
- Methodological Answer: Regioselectivity is controlled by:
- Hydrazine derivatives : Methylhydrazine favors 3-aryl-5-trifluoromethyl products, while phenylhydrazine yields 5-aryl-3-trifluoromethyl isomers.
- Solvent polarity : Polar solvents (e.g., DMF) stabilize transition states for pyrimidine ring closure, reducing byproduct formation.
- Catalytic additives : Pd/C or CuI accelerates cross-coupling steps, improving selectivity for the desired hybrid structure .
Q. How should researchers resolve contradictions in spectral data or unexpected melting points during characterization?
- Methodological Answer: Contradictions arise from:
- Polymorphism : Recrystallize the compound in alternate solvents (e.g., DCM/hexane vs. ethanol) to isolate stable crystalline forms.
- Tautomerism : Use variable-temperature NMR (e.g., 25–60°C) to detect equilibrium shifts between keto-enol forms.
- Impurity profiling : Combine HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) with 2D NMR (HSQC, HMBC) to trace minor contaminants .
Q. What strategies are employed to study structure-activity relationships (SAR) for fluorinated groups in biological assays?
- Methodological Answer: SAR studies involve:
- Isosteric replacement : Synthesize analogs replacing difluoromethyl with trifluoromethyl or chloromethyl groups to assess potency changes.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains).
- Metabolic stability assays : Incubate compounds with liver microsomes (human/rat) to correlate fluorine substitution with half-life (t½).
Recent data show difluoromethyl groups improve blood-brain barrier penetration compared to bulkier substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
